molecular formula C3H2NNaO B13792419 Sodium 2-cyanoethen-1-olate

Sodium 2-cyanoethen-1-olate

Cat. No.: B13792419
M. Wt: 91.04 g/mol
InChI Key: RVWXWSHDXJZSJR-KSMVGCCESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-cyanoethen-1-olate is an organic compound with the molecular formula C₃H₂NNaO. It is a sodium salt derivative of 2-cyanoethen-1-ol and is known for its reactivity and versatility in various chemical reactions. This compound is often used in synthetic organic chemistry due to its ability to act as a nucleophile and participate in various addition and substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-cyanoethen-1-olate can be synthesized through several methods. One common method involves the reaction of 3-hydroxyacrylonitrile sodium salt with sodium tert-butoxide in tert-butyl alcohol at 50°C for 8 hours . Another method involves the reaction of 3-hydroxyacrylonitrile sodium salt with sodium methoxide in methanol at 60°C for 12 hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-cyanoethen-1-olate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form β-hydroxy nitriles.

    Substitution Reactions: It can participate in substitution reactions with alkyl halides to form substituted nitriles.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, often in the presence of a base like sodium hydroxide.

    Substitution Reactions: Alkyl halides are commonly used, with the reaction often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Cyclization Reactions: These reactions often require heating and the presence of catalysts like Lewis acids.

Major Products: The major products formed from these reactions include β-hydroxy nitriles, substituted nitriles, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-cyanoethen-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive heterocycles.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-cyanoethen-1-olate involves its ability to act as a nucleophile. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In biological systems, it may interact with enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Sodium 2-methoxyethan-1-olate
  • Sodium 2-chloroethen-1-olate
  • Sodium 2-oxoethan-1-olate

Comparison: Sodium 2-cyanoethen-1-olate is unique due to the presence of the cyano group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. The cyano group also imparts different electronic properties, making it a valuable intermediate in the synthesis of various organic compounds.

Properties

Molecular Formula

C3H2NNaO

Molecular Weight

91.04 g/mol

IUPAC Name

sodium;(E)-2-cyanoethenolate

InChI

InChI=1S/C3H3NO.Na/c4-2-1-3-5;/h1,3,5H;/q;+1/p-1/b3-1+;

InChI Key

RVWXWSHDXJZSJR-KSMVGCCESA-M

Isomeric SMILES

C(=C/[O-])\C#N.[Na+]

Canonical SMILES

C(=C[O-])C#N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.